(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid
Overview
Description
(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid is an organic compound with a complex structure that includes both hydroxyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid typically involves the use of protected amino acids and specific reagents to achieve the desired structure. One common method involves the use of Fmoc solid-phase synthesis, where the amino acid is protected with Fmoc (9-fluorenylmethyloxycarbonyl) and then coupled with other reagents to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid include:
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-2-3-13-7(12)8-5(4-9)6(10)11/h2,5,9H,1,3-4H2,(H,8,12)(H,10,11)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYAHKJRNWKMK-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473083 | |
Record name | CTK3I1696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90508-22-8 | |
Record name | CTK3I1696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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